1-(2-Methoxyphenyl)-3-[3-({[(2-methoxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea
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Overview
Description
1-(2-Methoxyphenyl)-3-[3-({[(2-methoxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-[3-({[(2-methoxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea typically involves the following steps:
Formation of the Urea Derivative: The reaction between an isocyanate and an amine group to form the urea linkage.
Substitution Reactions: Introduction of the methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-[3-({[(2-methoxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy groups to hydroxyl groups.
Reduction: Reduction of the urea linkage to form amines.
Substitution: Replacement of the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-[3-({[(2-methoxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-(3,5,5-trimethylcyclohexyl)urea: Lacks the additional carbamoyl group.
1-(2-Hydroxyphenyl)-3-[3-({[(2-hydroxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea: Hydroxy groups instead of methoxy groups.
Uniqueness
1-(2-Methoxyphenyl)-3-[3-({[(2-methoxyphenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea is unique due to its specific substitution pattern and the presence of both methoxy and carbamoyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[3-[[(2-methoxyphenyl)carbamoylamino]methyl]-3,5,5-trimethylcyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O4/c1-25(2)14-18(28-24(32)30-20-11-7-9-13-22(20)34-5)15-26(3,16-25)17-27-23(31)29-19-10-6-8-12-21(19)33-4/h6-13,18H,14-17H2,1-5H3,(H2,27,29,31)(H2,28,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCUGGDRLQROQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)NC2=CC=CC=C2OC)NC(=O)NC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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